(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-(trifluoromethyl)benzyl)propanoic acid
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Overview
Description
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-(trifluoromethyl)benzyl)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, and a trifluoromethylbenzyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-(trifluoromethyl)benzyl)propanoic acid typically involves multiple steps. One common approach is to start with the appropriate amino acid derivative and introduce the Fmoc protecting group through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The trifluoromethylbenzyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylbenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of automated peptide synthesizers can also streamline the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-(trifluoromethyl)benzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-(trifluoromethyl)benzyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-(trifluoromethyl)benzyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active amino acid derivative, which can then interact with enzymes or receptors. The trifluoromethylbenzyl group may enhance binding affinity and specificity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzyl)propanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-chlorobenzyl)propanoic acid: Contains a chlorobenzyl group instead of a trifluoromethylbenzyl group, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethylbenzyl group in ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-(trifluoromethyl)benzyl)propanoic acid imparts unique electronic and steric properties, enhancing its potential in various applications compared to similar compounds.
Properties
Molecular Formula |
C26H22F3NO4 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-[2-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C26H22F3NO4/c27-26(28,29)23-12-6-1-7-16(23)13-17(24(31)32)14-30-25(33)34-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,30,33)(H,31,32)/t17-/m1/s1 |
InChI Key |
XWFCBIFMZFMAEK-QGZVFWFLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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